molecular formula C14H8ClF6N3O2 B2654336 5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole CAS No. 318284-52-5

5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole

Cat. No.: B2654336
CAS No.: 318284-52-5
M. Wt: 399.68
InChI Key: FDBAVVCBTMYEBF-GEVRCRHISA-N
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Description

5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole is a complex organic compound characterized by the presence of multiple functional groups, including a pyrazole ring, trifluoromethyl groups, and a benzoyloxyimino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. The benzoyloxyimino moiety is then introduced through a condensation reaction with the appropriate benzoyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzoyloxyimino moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both trifluoromethyl groups and the benzoyloxyimino moiety in 5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole makes it unique compared to similar compounds. These functional groups contribute to its enhanced stability, reactivity, and potential biological activity .

Properties

IUPAC Name

[(E)-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF6N3O2/c1-24-11(15)9(10(23-24)14(19,20)21)6-22-26-12(25)7-3-2-4-8(5-7)13(16,17)18/h2-6H,1H3/b22-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBAVVCBTMYEBF-GEVRCRHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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